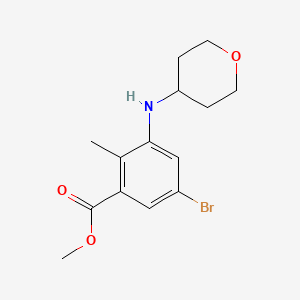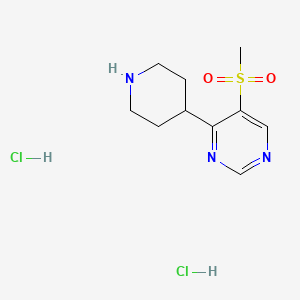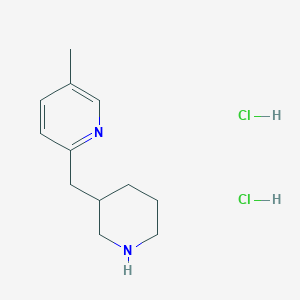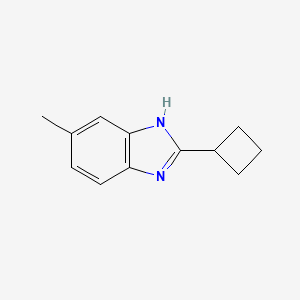![molecular formula C11H11N7O2 B1427866 2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid CAS No. 1291943-51-5](/img/structure/B1427866.png)
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from spectroscopic data. For instance, the IR spectrum shows peaks at 1651 cm-1 (C=O) and 1593 cm-1 (C=N), indicating the presence of carbonyl and cyano groups . The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .Applications De Recherche Scientifique
Synthesis and Bioevaluation of Pyrazole Derivatives
Synthesis Methods : Pyrazole derivatives are synthesized through various methods, including condensation followed by cyclization or multicomponent reactions (MCRs), often achieved under different conditions such as simple reaction conditions or microwave irradiation. These methods provide a foundation for synthesizing heterocyclic compounds with pyrazole moieties, which are crucial in medicinal chemistry due to their wide range of biological activities (Dar & Shamsuzzaman, 2015).
Biological Activities : Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antifungal properties. These activities are attributed to the pyrazole core structure, making these compounds significant for developing new therapeutic agents (Sheetal et al., 2018).
Chemical Properties and Applications : The chemical and physical properties of pyrazole derivatives are explored for various applications beyond medicinal chemistry, including agrochemicals and materials science. The versatility of pyrazole compounds underscores their importance in synthetic and applied chemistry (Baumstark et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-[3,5-dimethyl-1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2/c1-6-8(3-11(19)20)7(2)17(14-6)10-5-12-4-9-13-15-16-18(9)10/h4-5H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLSJOIYFZJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CN=CC3=NN=NN23)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)
![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)


![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)


![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1427798.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)

![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)

